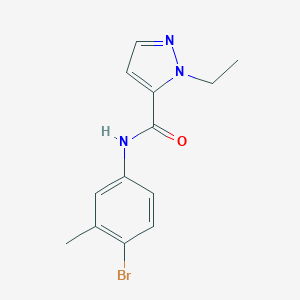![molecular formula C19H26N4O B280506 2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280506.png)
2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and properties, which make it a promising candidate for various research studies. In
科学的研究の応用
2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research for this compound is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can selectively target cancer cells while leaving healthy cells unaffected. Other areas of research for this compound include its potential use as an anti-inflammatory agent, a neuroprotective agent, and a therapeutic agent for various other diseases and conditions.
作用機序
The mechanism of action of 2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one is still not fully understood. However, studies have shown that this compound can induce apoptosis (cell death) in cancer cells by activating various apoptotic pathways. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by interfering with various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce changes in the expression of various genes involved in cancer development and progression.
実験室実験の利点と制限
One of the main advantages of using 2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one in lab experiments is its potent anti-cancer properties. This compound can selectively target cancer cells while leaving healthy cells unaffected, making it a promising candidate for cancer treatment. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to healthy cells at high concentrations, which can limit its use in certain research studies.
将来の方向性
There are several future directions for research on 2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one. One area of research is the development of more effective and selective cancer treatments based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as neuroprotection and anti-inflammatory therapy. Other future directions for research on this compound include the development of new synthesis methods and the optimization of its properties for various research applications.
合成法
The synthesis of 2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one involves the condensation reaction of 2-pyrazinecarboxaldehyde and 2-hydrazinyl-2,4,6-trimethylcyclohexanone. This reaction is typically carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired compound. The yield of this reaction is typically high, and the purity of the final product can be increased through various purification techniques.
特性
分子式 |
C19H26N4O |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C19H26N4O/c1-18(2,3)14-9-13(10-15(17(14)24)19(4,5)6)11-22-23-16-12-20-7-8-21-16/h7-12,22H,1-6H3,(H,21,23) |
InChIキー |
XYXUBIPKIXNHBU-UHFFFAOYSA-N |
異性体SMILES |
CC(C)(C)C1=CC(=CNNC2=NC=CN=C2)C=C(C1=O)C(C)(C)C |
SMILES |
CC(C)(C)C1=CC(=CNNC2=NC=CN=C2)C=C(C1=O)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC(=CNNC2=NC=CN=C2)C=C(C1=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)



![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B280441.png)

![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)